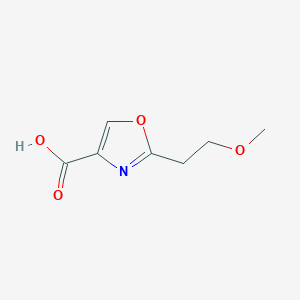

2-(2-Methoxyethyl)oxazole-4-carboxylic acid

Beschreibung

Historical Context and Research Development

The discovery of this compound aligns with broader efforts to functionalize oxazole rings for enhanced biological and chemical utility. While oxazoles were first characterized in the early 20th century, the incorporation of alkoxyalkyl substituents, such as the 2-methoxyethyl group, represents a more recent innovation driven by the demand for tunable heterocyclic scaffolds. The compound’s CAS registry (1247407-83-5) and its inclusion in chemical databases mark its emergence as a subject of systematic study post-2010, coinciding with advancements in triflylpyridinium-mediated acyl activation strategies.

Key milestones include its synthesis via in situ acylpyridinium intermediates, a method refined by Liu et al. (2025), which enables efficient coupling of carboxylic acids with isocyanoacetates. This approach contrasts with classical methods like the Robinson–Gabriel synthesis, which relies on dehydration of 2-acylaminoketones. The development of scalable protocols for this compound has facilitated its application in prodrug synthesis, notably in the gram-scale production of 5-aminolevulinic acid (5-ALA).

Position within Heterocyclic Chemistry Research

Oxazoles occupy a critical niche in heterocyclic chemistry due to their aromaticity, moderate basicity ($$ \text{p}K_a \approx 0.8 $$), and versatility in synthetic transformations. The this compound derivative distinguishes itself through:

- Electronic Modulation : The electron-donating methoxyethyl group enhances the oxazole ring’s nucleophilicity at C5, enabling regioselective electrophilic substitutions.

- Steric Effects : The ethyl spacer mitigates steric hindrance, allowing functionalization at C4 while preserving reactivity.

- Hydrogen-Bonding Capacity : The carboxylic acid moiety facilitates interactions with biological targets, making it valuable in drug design.

Comparative studies with simpler oxazoles, such as 2-methoxy-1,3-oxazole-4-carboxylic acid (CAS: 1532757-97-3), reveal that the methoxyethyl substituent significantly alters solubility and metabolic stability, underscoring its tailored design for pharmaceutical applications.

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-11-3-2-6-8-5(4-12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACBFPDZDYZRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC(=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)oxazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as an α-halo ketone, with an amide or nitrile . The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyethyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce reduced oxazole compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyethyl)oxazole-4-carboxylic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyethyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-(2-Methoxyethyl)oxazole-4-carboxylic acid with structurally related oxazole derivatives:

Key Observations :

- Substituent Effects : The methoxyethyl group in the target compound likely improves aqueous solubility compared to aromatic substituents like phenyl or benzyl groups (e.g., Caboxamycin and 2-(4-Methoxybenzyl) derivatives) .

- Bioactivity : While 2-phenyl derivatives exhibit MAO-B inhibition, methoxyethyl-substituted oxazoles may prioritize metabolic stability over direct receptor binding, as seen in boronic acid derivatives with HDAC inhibition .

Pharmacokinetic and Functional Insights

- Enzyme Inhibition: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show potent HDAC inhibition at 1 µM, suggesting that methoxyethyl substituents optimize steric compatibility with enzyme active sites .

Biologische Aktivität

2-(2-Methoxyethyl)oxazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound appears to be mediated through several biochemical pathways, particularly its interaction with specific molecular targets. Research indicates that compounds within the oxazole family can influence various cellular processes, including:

- Antimicrobial Activity : Studies have shown that oxazole derivatives exhibit significant antibacterial and antifungal properties. The mode of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole ring can significantly affect its potency and selectivity. For instance:

- Substituent Effects : Electron-withdrawing groups tend to enhance the compound's activity against specific pathogens, while bulky groups may hinder its interaction with target sites .

- Comparative Analysis : A comparative study of various oxazole derivatives revealed that modifications at the 4-position of the oxazole ring often lead to improved antimicrobial efficacy .

Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of oxazole compounds against different microbial strains:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 1 | 1.6 | Candida albicans |

| 2 | 0.8 | Candida tropicalis |

| 3 | 3.2 | Aspergillus niger |

| 4 | 1.6 | Staphylococcus aureus |

| 5 | 3.2 | Escherichia coli |

This data highlights the effectiveness of various oxazole derivatives, suggesting that modifications can lead to enhanced biological activities.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of oxazole derivatives, including this compound, revealing promising results against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC comparable to standard antibiotics like ampicillin .

- Anticancer Activity : Research conducted by Singh et al. demonstrated that certain oxazole derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction. The study found that modifications at specific positions on the oxazole ring enhanced cytotoxicity against breast cancer cells .

- Inflammatory Disease Models : In preclinical models, compounds similar to this compound were shown to reduce inflammation markers in autoimmune disease models, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .

Q & A

Q. What are the standard synthetic routes for 2-(2-Methoxyethyl)oxazole-4-carboxylic acid, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves:

- Cyclization : Formation of the oxazole core via condensation of α-haloketones with urea derivatives under basic conditions .

- Functionalization : Introduction of the 2-methoxyethyl group via alkylation, often using methoxyethyl halides or Mitsunobu reactions with methanol derivatives. Acidic/basic conditions must be optimized to avoid ester hydrolysis .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using LiOH or NaOH in THF/H2O under reflux, followed by acid workup .

Critical Parameters : - Reaction temperature control (e.g., avoiding excessive heat during cyclization to prevent side reactions).

- Protecting group strategies for the carboxylic acid during alkylation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR :

- IR Spectroscopy : Strong absorption at ~1700 cm<sup>−1</sup> (C=O stretch of carboxylic acid) and ~1250 cm<sup>−1</sup> (C-O-C stretch of methoxy group) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (171.15 g/mol for the free acid) and fragmentation patterns consistent with oxazole ring cleavage .

Advanced Questions

Q. How can researchers resolve conflicting NMR data between synthetic batches of this compound?

Methodological Answer:

- Deuterated Solvent Screening : Use D2O or DMSO-d6 to enhance solubility and reduce signal broadening caused by aggregation .

- 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign ambiguous peaks (e.g., distinguishing between oxazole ring protons and methoxyethyl group protons) .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the methoxyethyl chain) that may cause splitting anomalies .

- Comparative Analysis : Cross-reference with structurally analogous compounds, such as 2-(1-methoxyethyl)oxazole-4-carboxylic acid, to validate assignments .

Q. What strategies optimize the regioselective introduction of the 2-methoxyethyl group during synthesis?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., esters) on the oxazole ring to guide alkylation to the 2-position. For example, employ palladium-catalyzed C-H activation with methoxyethyl halides .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during alkylation to prevent side reactions. Post-alkylation, hydrolyze the ester using LiOH .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict reactive sites on the oxazole ring and guide reagent selection .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in enzyme inhibition assays?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with variations in the methoxyethyl chain (e.g., ethoxy, hydroxyethyl) and oxazole substituents (e.g., halogens, methyl groups) .

- Enzyme Assays : Test inhibition against target enzymes (e.g., monoamine oxidase B) using fluorometric or spectrophotometric assays. Include positive controls (e.g., selegiline for MAO-B) .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate substituent effects with activity .

- Data Analysis : Use multivariate regression to identify critical substituent parameters (e.g., hydrophobicity, steric bulk) influencing potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:

- Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis. Impurities (e.g., residual solvents) can alter physical properties .

- Crystallization Screening : Recrystallize from multiple solvents (e.g., EtOAc/hexane, DCM/MeOH) to isolate polymorphs and compare melting points .

- Solubility Profiling : Use standardized buffers (pH 1–10) and quantify solubility via UV-Vis spectroscopy. Note that carboxylic acid protonation state (pH-dependent) drastically affects solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.